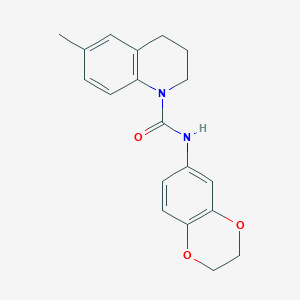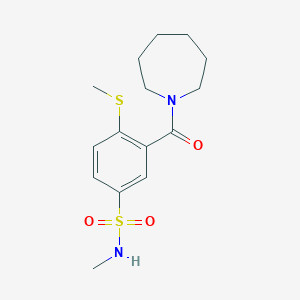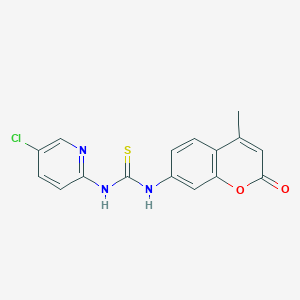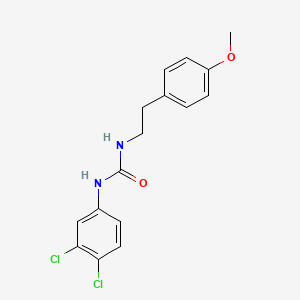![molecular formula C24H26FN5 B4596609 1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B4596609.png)
1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine
Descripción general
Descripción
1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine is a useful research compound. Its molecular formula is C24H26FN5 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.21722401 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antipsychotic Potential
One study explored the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, investigating their potential as novel antipsychotic agents. These compounds, including the 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, unlike traditional antipsychotics. This suggests a unique mechanism of action and a potential for developing new antipsychotic medications with fewer side effects related to dopamine receptor antagonism (Wise et al., 1987).
Alzheimer's Disease Treatment
Another research focus involves the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives assessed as inhibitors of acetylcholinesterase and monoamine oxidase, enzymes relevant to the pathology of Alzheimer's disease. Certain derivatives demonstrated promising inhibitory activities, indicating potential therapeutic applications for Alzheimer's disease management (Kumar et al., 2013).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the development of novel coordination complexes with potential applications in the field of antioxidant activity. These complexes, characterized by their ability to form supramolecular architectures through hydrogen bonding, showed significant antioxidant properties, which could be leveraged in designing new antioxidant compounds (Chkirate et al., 2019).
Fluorescent Materials
Studies on the synthesis of imidazo[1,5-a]pyridine derivatives have revealed their potential as low-cost emitters with large Stokes' shifts. These compounds exhibit remarkable fluorescence properties, which could be utilized in the development of luminescent materials for various applications, including bioimaging and sensing (Volpi et al., 2017).
Corrosion Inhibition
Amino acid compounds, with structures related to the compound of interest, have been studied for their efficacy as corrosion inhibitors. These studies provide insights into how related compounds might be applied in protecting metals against corrosion, highlighting their potential utility in industrial applications (Yadav et al., 2015).
Propiedades
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-1-[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5/c1-4-29-12-11-26-23(29)17-28(3)15-20-16-30(22-10-5-7-18(2)13-22)27-24(20)19-8-6-9-21(25)14-19/h5-14,16H,4,15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIXJUZANCPWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN(C)CC2=CN(N=C2C3=CC(=CC=C3)F)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(dibenzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4596535.png)
![2-(3,4-dimethylphenyl)-8-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4596542.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)propanamide](/img/structure/B4596547.png)
![N-{3-[2-(4-pyridinyl)ethyl]phenyl}-2-furamide](/img/structure/B4596553.png)


![N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4596567.png)

![(4-methoxy-3,5-dimethylphenyl)[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4596587.png)
![4-tert-butyl-N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4596592.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4596598.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4596623.png)

